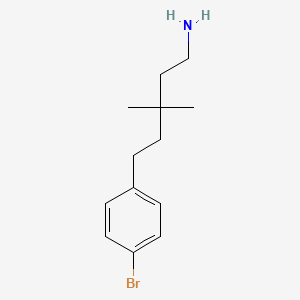
5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine: is an organic compound characterized by the presence of a bromophenyl group attached to a dimethylpentan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine typically involves the reaction of 4-bromobenzyl chloride with 3,3-dimethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of phenyl derivatives or reduced amine products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine is used as a building block in organic synthesis. Its bromophenyl group allows for further functionalization, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of bromophenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl group may facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Similar in structure but contains an acetic acid group instead of the dimethylpentan-1-amine backbone.
4-Bromophenylpiperazine: Contains a piperazine ring instead of the dimethylpentan-1-amine backbone.
4-Bromophenylthiazole: Contains a thiazole ring instead of the dimethylpentan-1-amine backbone.
Uniqueness: 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine is unique due to its specific combination of a bromophenyl group with a dimethylpentan-1-amine backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H20BrN |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C13H20BrN/c1-13(2,9-10-15)8-7-11-3-5-12(14)6-4-11/h3-6H,7-10,15H2,1-2H3 |
Clave InChI |
FXZSXNBKBHTHJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=C(C=C1)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


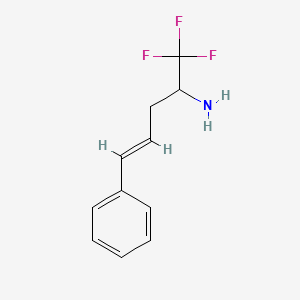
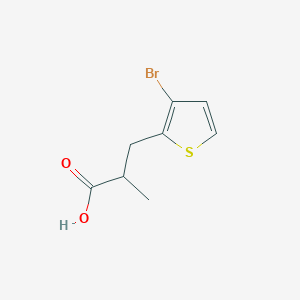
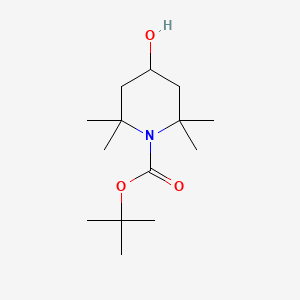

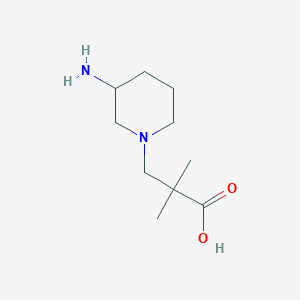
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
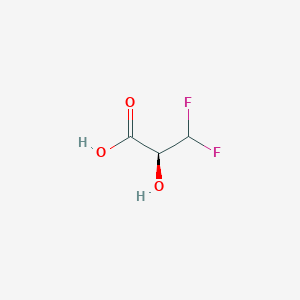



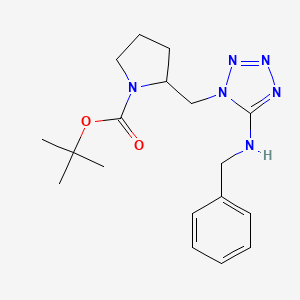

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
